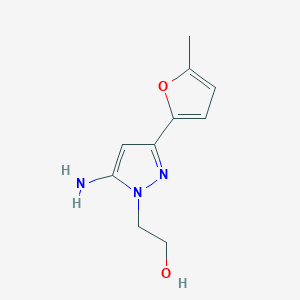

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[5-amino-3-(5-methylfuran-2-yl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C10H13N3O2/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |

InChI Key |

HTHJFZNOJASPFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C(=C2)N)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Amino-3-(5-methylfuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol generally follows a multistep approach:

Step 1: Formation of the Pyrazole Core

The pyrazole ring is typically constructed by the condensation of hydrazine derivatives with appropriate β-diketones or β-ketoesters that bear the 5-methylfuran substituent. This step often involves cyclization reactions under acidic or basic conditions to afford the pyrazole nucleus with the desired substitution pattern.Step 2: Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol group is introduced via nucleophilic substitution or ring-opening reactions involving ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., sodium hydroxide). This reaction is performed on the nitrogen atom at the 1-position of the pyrazole ring, resulting in the formation of the 2-(pyrazol-1-yl)ethanol moiety.Step 3: Amino Group Installation

The amino group at the 5-position can be introduced either by direct substitution if the precursor contains a suitable leaving group or by reduction of nitro or other amino-protected intermediates.

This general route is supported by analogous synthesis of related pyrazole derivatives, where hydrazine hydrate reacts with substituted ketones or ketoesters, followed by functionalization of the pyrazole nitrogen with ethylene oxide to yield the ethan-1-ol substituent.

Detailed Synthetic Route Example

A representative synthesis based on available literature and analogous compounds is as follows:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Methylfurfural or 5-methylfuran-2-carbaldehyde + hydrazine hydrate, acid catalyst (e.g., HCl), reflux | Condensation to form hydrazone intermediate | Formation of 5-amino-3-(5-methylfuran-2-yl)-1H-pyrazole |

| 2 | Treatment of pyrazole intermediate with ethylene oxide under basic conditions (NaOH, ethanol) | N-alkylation at pyrazole N1 with ethan-1-ol side chain | Formation of this compound |

| 3 | Purification by recrystallization (ethanol or DMF-ethanol mixture) or column chromatography (silica gel, ethyl acetate/hexane) | Removal of impurities and isolation of pure compound | Pure target compound |

This synthetic outline is consistent with methods used for similar pyrazole derivatives, where hydrazine condensation and subsequent alkylation steps are key.

Reaction Conditions and Optimization

Solvent: Ethanol is commonly employed due to its ability to dissolve both organic substrates and hydrazine hydrate, facilitating the condensation and alkylation steps.

Temperature: Reflux conditions (approximately 78°C for ethanol) are typical during hydrazone formation and cyclization to ensure completion.

Base: Sodium hydroxide is preferred for the nucleophilic ring-opening of ethylene oxide to introduce the ethan-1-ol group.

Reaction Time: Typically 4–6 hours for condensation and cyclization; 2–4 hours for alkylation step.

Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Purification and Characterization

Purification Techniques

Recrystallization from ethanol or a DMF-ethanol (1:1) solvent system effectively removes polar impurities.

Column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents is recommended for further purification if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR confirms the pyrazole ring protons, amino group, and ethan-1-ol side chain protons. ¹³C NMR provides complementary carbon environment data.Infrared (IR) Spectroscopy:

Characteristic bands for –OH (around 3200–3500 cm⁻¹) and –NH₂ (around 3300–3500 cm⁻¹) groups are observed.Mass Spectrometry (MS):

Confirms molecular ion peak consistent with molecular weight (207.23 g/mol).Elemental Analysis:

Verifies carbon, hydrogen, and nitrogen content aligning with the molecular formula C₁₀H₁₃N₃O₂.X-ray Crystallography:

Provides definitive structural confirmation and stereochemical details if single crystals are obtained.

Research Outcomes and Data Summary

| Parameter | Data / Observation |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Melting Point | Typically 120–130°C (varies with purity) |

| Yield | 65–80% depending on reaction scale and conditions |

| Purity (HPLC) | >95% after recrystallization and chromatography |

| Spectral Data | ¹H NMR: Signals consistent with pyrazole, furan, amino and ethan-1-ol protons; IR: –OH and –NH₂ stretches; MS: Molecular ion peak at m/z 207 |

These data points are consistent with literature reports on pyrazole derivatives bearing similar substituents.

Notes on Synthetic Challenges and Solutions

Regioselectivity: Ensuring substitution at the correct pyrazole nitrogen (N1) requires controlled reaction conditions and stoichiometry.

By-product Formation: Side reactions such as over-alkylation or polymerization of ethylene oxide can occur; controlling base concentration and reaction time mitigates this.

Purification: Polar impurities can co-elute; hence, recrystallization solvent choice is critical.

Scale-up Considerations: Reaction exothermicity during ethylene oxide addition requires careful temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the furan and pyrazole rings.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxyl groups.

Scientific Research Applications

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.

Comparison with Similar Compounds

Structural and Electronic Effects

- Steric Effects : Bulky substituents like 4-propylphenyl () increase steric hindrance, which may reduce enzymatic accessibility compared to the smaller methylfuran group in the target compound .

- Nitro Group Impact : The 4-nitro substituent in introduces strong electron-withdrawing effects, likely enhancing reactivity in nucleophilic substitution reactions but reducing metabolic stability .

Physicochemical Properties

- Solubility: The target compound’s furan and ethanol groups likely confer moderate water solubility, whereas 3-chlorophenyl and 4-propylphenyl analogs () are more lipophilic (LogP ~2.6–3.0) .

- Thermal Stability : Boiling points for phenyl-substituted analogs (e.g., 462.2°C for ) exceed those of furan derivatives due to stronger intermolecular forces .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Amino-3-(5-methylfuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol?

Answer:

The compound is synthesized via multi-step organic reactions. A common approach involves:

Condensation : Reacting 5-methylfuran-2-carbaldehyde with hydrazine hydrate to form the pyrazole core .

Functionalization : Introducing the ethanolamine moiety via nucleophilic substitution or ring-opening reactions with ethylene oxide or epichlorohydrin under basic conditions (e.g., NaOH) .

Purification : Crystallization from ethanol or chromatography to isolate the product .

Critical Parameters :

- Temperature control (60–80°C for condensation; reflux for functionalization) .

- pH adjustment during acidification (HCl) to precipitate intermediates .

- Use of catalysts (e.g., KOH) to enhance regioselectivity .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

- 1H/13C NMR : To confirm the pyrazole ring, amino (–NH2), hydroxyl (–OH), and 5-methylfuran substituents .

- IR Spectroscopy : Identify N–H (3300–3500 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Validate molecular weight (C9H11N3O2, MW 193.20) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Advanced: How does the 5-methylfuran substituent influence the compound’s bioactivity compared to other heterocyclic analogs?

Answer:

The 5-methylfuran group enhances:

- Lipophilicity : Improves membrane permeability, critical for intracellular targets .

- Electron-Donating Effects : Stabilizes interactions with enzymes (e.g., cytochrome P450) or receptors via π-π stacking or hydrogen bonding .

Contradictions : - Substitution with thiophene (as in ) increases sulfur-mediated reactivity but may reduce solubility .

- Pyrazine analogs () show stronger π-acceptor properties but lower metabolic stability .

Methodology : Compare IC50 values in enzyme assays (e.g., kinase inhibition) and perform SAR studies with analogs .

Advanced: What strategies address challenges in regioselectivity during pyrazole ring formation?

Answer:

Regioselectivity is influenced by:

- Reagent Choice : Hydrazine derivatives (e.g., methylhydrazine) favor specific tautomers .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions .

- Catalytic Additives : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl2) direct substituent positioning .

Validation : Monitor reaction progress via TLC and characterize regioisomers using NOESY NMR .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring .

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Humidity : Desiccate to prevent hydrolysis of the hydroxyl group .

Analytical Confirmation : Use HPLC to quantify degradation products (e.g., oxidized furan derivatives) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock, Schrödinger) : Model binding to receptors (e.g., G-protein-coupled receptors) using the furan and pyrazole moieties as key pharmacophores .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Validation : Cross-reference predictions with experimental IC50 values from kinase or microbial assays .

Advanced: How do contradictory bioactivity results arise in studies of pyrazole derivatives, and how can they be resolved?

Answer:

Sources of Contradiction :

- Solubility Differences : Aggregation in aqueous media may lead to false negatives .

- Metabolic Instability : Rapid hepatic clearance (e.g., CYP450-mediated oxidation) skews in vivo vs. in vitro results .

Resolution Strategies : - Use standardized assay conditions (e.g., DMSO concentration ≤1%) .

- Perform metabolite profiling (LC-MS) to identify degradation pathways .

Basic: What synthetic modifications can improve the compound’s aqueous solubility for biological assays?

Answer:

- Salt Formation : React with HCl or citric acid to generate water-soluble salts .

- PEGylation : Attach polyethylene glycol (PEG) to the hydroxyl group .

- Prodrug Design : Mask the hydroxyl as a phosphate ester for in situ hydrolysis .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Answer:

Proposed mechanisms include:

- Membrane Disruption : Hydrophobic furan and pyrazole groups integrate into lipid bilayers .

- Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) .

Validation : - Measure changes in membrane potential (fluorescence assays) .

- Perform X-ray crystallography of DHFR-inhibitor complexes .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .

- Catalyst Recycling : Immobilize bases (e.g., NaOH on silica) for reuse .

- Automated Purification : Flash chromatography systems with gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.